2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole
Description
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-(7-deuterio-3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13-11-18(10-9-12(13)5-1)16-17-14-7-3-4-8-15(14)19-16/h1-8H,9-11H2/i2D |
InChI Key |
UZGJIGDOBYDPOH-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CC=C2CCN(CC2=C1)C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Step 2: Synthesis of Benzo[d]oxazole Intermediate
- Substituted aryl aldehydes are condensed with 2-(2-(1-phenyl-3,4-dihydroisoquinoline-2(1H)-acetamido)acetic acid in the presence of sodium acetate, acetic anhydride, and zinc oxide catalysts.
- This leads to formation of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives.
Step 3: Coupling and Final Assembly
- The Boc-protected dihydroisoquinoline is deprotected using trifluoroacetic acid in dichloromethane.
- The resulting free amine is coupled with the benzo[d]oxazole intermediate using carbodiimide-mediated coupling (e.g., EDC/HOBt or HCTU).
- The product is purified by column chromatography to yield the target compound.
Summary Table of Key Preparation Steps
Analytical and Purification Techniques
- Purification is commonly performed by flash column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
- Reaction progress is monitored by TLC and sometimes by in situ spectroscopic methods.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzoxazole and isoquinoline moieties participate in EAS reactions. Deuterium at position 7 alters electronic density, directing substitution to specific sites:
-
Nitration : Occurs at the C5 position of the benzoxazole ring under HNO₃/H₂SO₄ at 0–5°C, yielding a mono-nitro derivative.
-
Sulfonation : Selective sulfonation at the C6 position of the isoquinoline ring using fuming H₂SO₄ at 80°C.
| Reaction Type | Reagents/Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C5 | 5-Nitro derivative | ~60% |
| Sulfonation | Fuming H₂SO₄, 80°C | C6 | 6-Sulfo derivative | ~55% |
Nucleophilic Substitution
The benzoxazole ring undergoes nucleophilic substitution at the C2 position due to electron withdrawal by the oxazole oxygen:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF/Cs₂CO₃ under visible light (400 nm LED) yields N-alkylated derivatives .
-
Amination : Substitution with amines (e.g., NH₃/EtOH) at 60°C produces 2-amino-benzoxazole analogs.
Key Mechanistic Steps:
-
Deprotonation of the benzoxazole nitrogen by Cs₂CO₃.
Ring-Opening Reactions
The oxazole ring is susceptible to acidic or basic hydrolysis:
-
Acidic Hydrolysis : HCl (6M) at reflux cleaves the oxazole ring to form a bis-amide intermediate.
-
Basic Hydrolysis : NaOH (10%) at 100°C generates a carboxylic acid derivative .
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Bis-amide | Requires 12 h |
| Basic | 10% NaOH, 100°C | Carboxylic acid | 85% conversion |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki Coupling : Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduces aryl groups at C7 .
-
Buchwald-Hartwig Amination : Forms C–N bonds at the isoquinoline nitrogen using Pd₂(dba)₃ and Xantphos .
Example:
Deuterium Exchange Studies
The C7-d label exhibits kinetic isotope effects (KIE) in proton-transfer reactions:
-
Base-Mediated Exchange : KIE = 2.1–3.0 in D₂O/NaOD.
-
Acid-Catalyzed Exchange : Minimal KIE (<1.5) due to reversible protonation.
Photocatalytic Reactivity
Under visible light (400 nm LED), the compound participates in α-allylation with allyl bromides via a radical pathway :
-
Conditions : DMF, Cs₂CO₃, 24 h, room temperature.
-
Mechanism : Light-induced generation of isoquinoline radicals, followed by allyl coupling.
Biological Activity-Linked Reactions
The compound’s neuroprotective effects correlate with its ability to undergo oxidative dearomatization in vivo:
-
Oxidation : Formation of isoquinoline N-oxide derivatives via CYP450 enzymes.
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a selective inhibitor of enzymes such as aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer treatments . In organic chemistry, it serves as a building block for synthesizing various heterocyclic compounds . Additionally, its unique structure makes it valuable in the study of molecular interactions and drug design .
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme AKR1C3 by occupying the oxyanion hole in the enzyme and binding to an adjacent hydrophobic pocket . This interaction disrupts the enzyme’s activity, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Key Observations :
- The deuterated oxazole derivative likely shares synthetic intermediates (e.g., 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol) with its analogs, as seen in and .
Comparison Insights :
- The use of BOPCl in achieved a high yield (93%) for intermediate amide formation, whereas EDCI/HOBt systems in yielded 71% for analogous steps .
Physicochemical and Pharmacokinetic Properties
While explicit data for the deuterated oxazole compound are unavailable, trends from analogs suggest:
- Molecular Weight: The deuterated derivative is expected to have a molecular weight slightly higher (~2–3 Da) than non-deuterated analogs due to isotopic substitution.
- LogP/Solubility: The oxazole core and hydroxylpropyl side chain (as in ) may enhance aqueous solubility compared to sulfonylmethyl or pyranylamino analogs .
- Metabolic Stability : Deuterium at the 7-position could reduce metabolic oxidation rates, a hypothesis supported by deuterium’s kinetic isotope effect in other pharmaceuticals .
Biological Activity
2-(3,4-Dihydroisoquinolin-2(1H)-yl-7-d)benzo[d]oxazole, a compound with the CAS number 2241982-95-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its effects on various biological targets.
- Molecular Formula : C16H13N2OD
- Molecular Weight : 251.31 g/mol
- Purity : 95.00%
- IUPAC Name : this compound
Synthesis and Characterization
The synthesis of this compound involves several key steps that typically include the formation of the isoquinoline and oxazole moieties. The compound's structure can be confirmed through various techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit antimicrobial properties. A study evaluated the in vitro antimicrobial activity of similar compounds against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml, indicating a broad spectrum of activity .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological potential, particularly its inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). In vitro assays revealed that certain derivatives showed significant inhibition of MAO-B and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's .
Table 1: Inhibitory Potency Against MAO and BuChE
| Compound | MAO-B Inhibition (%) | IC50 (μM) | BuChE Inhibition (%) |
|---|---|---|---|
| Compound 4g | 57.11% | 14.80 ± 5.45 | Not specified |
| Compound 4d | Not specified | Not specified | 77.76% |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay indicated that many derivatives maintained cell viability above 90% at effective concentrations, suggesting a favorable safety profile for further development . Flow cytometry analysis showed that these compounds induced apoptosis in cancer cell lines in a dose-dependent manner, highlighting their potential as anticancer agents .
Case Studies
A notable case study involved the evaluation of a series of benzothiazole–isoquinoline derivatives where compound 4g exhibited superior activity against MAO-B and BuChE. This was further supported by molecular docking studies that indicated strong binding affinity to enzyme active sites, suggesting mechanisms for their observed biological activities .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]oxazole derivatives?
Methodological Answer:
A typical synthesis involves condensation reactions between functionalized benzo[d]oxazole precursors and 3,4-dihydroisoquinoline intermediates. For example, in related dihydroisoquinoline derivatives, TLC-monitored reactions are used to track intermediates, followed by precipitation in ice water to isolate products . Key steps include:
- N-substituted alkanamide formation via coupling reagents (e.g., EDCI/HOBt).
- Cyclization under acidic or basic conditions to form the oxazole ring.
- Purification via column chromatography or recrystallization.
Reference synthesis yields: ~74–81% for analogous compounds .
Basic: How is the structural characterization of this compound validated in academic research?
Methodological Answer:
Researchers employ a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- Mass Spectrometry (LC-MS) : To verify molecular weight and isotopic patterns (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., CCDC deposition codes 1850211/1850212 for related structures) .
Advanced: What computational strategies optimize molecular docking studies for this compound targeting viral proteins?
Methodological Answer:
The Glide docking algorithm (Schrödinger) is widely used due to its accuracy in ligand-receptor pose prediction. Key parameters include:
- Grid Generation : Define binding sites using crystallographic data (e.g., MERS-CoV protease PDB: 4WME).
- Torsional Flexibility : Allow rotation of rotatable bonds in the ligand (up to 20 bonds) .
- Scoring Function : GlideScore 2.5 balances empirical and force-field terms, penalizing solvent-exposed charged groups .
Performance Metrics: Glide achieves <1 Å RMSD in ~50% of redocking cases, outperforming GOLD and FlexX .
Advanced: What is the mechanistic basis for this compound’s inhibition of osteoclast differentiation?
Methodological Answer:
Studies on related dihydroisoquinoline derivatives (e.g., EPZ015866) reveal:
- PRMT5 Inhibition : Suppresses symmetric dimethylarginine (SDMA) modification of p65, reducing NF-κB nuclear translocation .
- Gene Downregulation : Reduces expression of osteoclast markers (e.g., TRAP, CTSK) via qRT-PCR and Western blot .
- Functional Assays : F-actin ring formation and bone resorption assays show dose-dependent inhibition (IC50 ~0.5–1.0 µM) .
Advanced: How do structural modifications influence the compound’s bioactivity in antiviral research?
Structure-Activity Relationship (SAR) Analysis:
- Sulfonyl Group Substitution : Derivatives with -SO2- linkers (e.g., N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-carboxamide) show enhanced MERS-CoV inhibition (IC50 ~43.8–81.0 µM) .
- Electron-Withdrawing Groups : Chlorophenyl substituents improve binding to viral proteases (ΔG = −9.2 kcal/mol vs. −7.8 for methoxy) .
- Heterocycle Rigidity : Benzo[d]oxazole cores improve metabolic stability compared to imidazole analogs .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Analytical Framework:
Discrepancies may arise from:
- Purity Differences : HPLC purity thresholds (>95% vs. <90%) significantly affect IC50 values .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. Vero-E6) or incubation times (24h vs. 48h) alter potency .
- Solvent Effects : DMSO concentrations >1% can artificially suppress activity in cellular assays .
Recommendation: Replicate studies under standardized conditions and validate via orthogonal assays (e.g., SPR for binding kinetics).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
